4H-Cyclopenta[b]thiophen-6(5H)-one
Overview
Description
4H-Cyclopenta[b]thiophen-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophen-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiophene ring and a cyclopentane moiety can be subjected to cyclization reactions using reagents such as strong acids or bases to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
4H-Cyclopenta[b]thiophen-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophen-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[b]thiophene: Lacks the ketone functional group present in 4H-Cyclopenta[b]thiophen-6(5H)-one.
Cyclopenta[c]thiophene: Features a different ring fusion pattern compared to this compound.
Thiophene: A simpler heterocyclic compound without the fused cyclopentane ring.
Uniqueness
This compound is unique due to its fused ring system and the presence of a ketone functional group. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4,5-dihydrocyclopenta[b]thiophen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZITEHQKWPDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311299 | |
Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-52-2 | |
Record name | 4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 241111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5650-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H-cyclopenta[b]thiophen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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